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Compound of Interest

Compound Name: Robinin

Cat. No.: B1680710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of Robinin, a flavonoid

glycoside found in various plants, notably in the flowers of Robinia pseudoacacia. The following

sections present available experimental data, detail relevant experimental protocols, and

illustrate the key signaling pathways involved in its antioxidant mechanism.

Quantitative Antioxidant Activity Data
Direct quantitative antioxidant data for purified Robinin is limited in publicly available literature.

Therefore, this analysis includes data from extracts of Robinia pseudoacacia flowers, which are

known to be a rich source of Robinin, and from other structurally related kaempferol

glycosides. This provides a valuable, albeit indirect, comparison of its potential antioxidant

efficacy against well-known antioxidants like quercetin and its aglycone, kaempferol.

Table 1: In Vitro Antioxidant Activity of Robinia pseudoacacia Flower Extracts and Related

Flavonoids
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Sample
DPPH Radical
Scavenging

ABTS Radical
Scavenging

FRAP (Ferric
Reducing
Antioxidant
Power)

Reference

Robinia

pseudoacacia

Flower (70%

Ethanol Extract)

24.67–118.49

mg TE/g DW

17.49–146.41

mg TE/g DW

7.38–77.53 mg

TE/g DW
[1]

Kaempferol-3-O-

(2-O-sinapoyl)-β-

D-

glucopyranosyl-

(1→2)-β-D-

glucopyranoside-

7-O-β-D-

glucopyranoside

IC₅₀: 28.61 µM Not Reported Not Reported [2]

Kaempferol-3-O-

β-D-

glucopyranosyl-

(1→2)-β-D-

glucopyranoside-

7-O-β-D-

glucopyranosyl-

(1→6)-β-D-

glucopyranoside

No Activity Not Reported Not Reported [2]

Kaempferol
IC₅₀: 5.318

µg/mL

IC₅₀: 0.8506

µg/mL
Not Reported

Quercetin IC₅₀: 1.84 µg/mL
IC₅₀: 0.8243

µg/mL
Not Reported

Note: TE = Trolox Equivalents; DW = Dry Weight. Data for kaempferol and quercetin are

provided for comparative purposes.
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Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays cited in this

guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the

stable DPPH radical, thus neutralizing it.

Methodology:

A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or

ethanol.

Various concentrations of the test compound (Robinin) and standard antioxidants (e.g.,

ascorbic acid, quercetin) are prepared.

A specific volume of the DPPH solution is added to the test and standard solutions.

The reaction mixtures are incubated in the dark at room temperature for a specified period

(e.g., 30 minutes).

The absorbance of the solutions is measured at a wavelength of approximately 517 nm

using a spectrophotometer.

The percentage of DPPH radical scavenging activity is calculated using the formula: %

Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of

the DPPH solution without the sample, and A_sample is the absorbance of the sample with

the DPPH solution.

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH

radicals) is determined by plotting the percentage of inhibition against the sample

concentration.[3]
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ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Scavenging Assay
This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical

cation (ABTS•+).

Methodology:

The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM)

with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at

room temperature for 12-16 hours.

The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-

buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

Different concentrations of the test compound and standard antioxidants are prepared.

A specific volume of the ABTS•+ solution is added to the test and standard solutions.

The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for

the DPPH assay.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where

the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin

E analog.[1]

FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine

(Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of

TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.
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The reagent is warmed to 37°C before use.

A specific volume of the test sample or standard is added to the FRAP reagent.

The absorbance of the reaction mixture is measured at 593 nm after a specified incubation

time (e.g., 4 minutes).

A standard curve is prepared using a known antioxidant, such as FeSO₄ or ascorbic acid.

The antioxidant capacity of the sample is determined from the standard curve and expressed

as, for example, mg of ascorbic acid equivalents per gram of sample.[3]

ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from

oxidative degradation by peroxyl radicals.

Methodology:

A fluorescent probe, typically fluorescein, is used.

Peroxyl radicals are generated by a radical initiator, such as AAPH (2,2'-azobis(2-

amidinopropane) dihydrochloride).

The test sample and a standard antioxidant (usually Trolox) are added to a solution

containing the fluorescent probe.

The radical initiator is then added, and the fluorescence decay is monitored over time using

a microplate reader.

The antioxidant capacity is quantified by calculating the area under the fluorescence decay

curve (AUC).

The net AUC is calculated by subtracting the AUC of the blank (no antioxidant) from the AUC

of the sample.

The results are expressed as Trolox equivalents (TE).
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Signaling Pathways and Antioxidant Mechanisms
Robinin exerts its antioxidant effects through multiple mechanisms, including direct radical

scavenging and modulation of intracellular signaling pathways that control the expression of

antioxidant enzymes.

Direct Radical Scavenging
As a flavonoid, Robinin possesses a chemical structure with multiple hydroxyl groups that can

donate hydrogen atoms to neutralize free radicals, thereby interrupting the oxidative chain

reactions.

Modulation of Cellular Antioxidant Pathways
Robinin has been shown to enhance the cellular antioxidant defense system by activating key

signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central

role in regulating the expression of a wide array of antioxidant and cytoprotective genes.
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Caption: Robinin-mediated activation of the Nrf2 signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for

ubiquitination and degradation. In the presence of oxidative stress or activators like Robinin,

this interaction is disrupted. Robinin activates Akt, which in turn inhibits GSK3β and Fyn,

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1680710?utm_src=pdf-body
https://www.benchchem.com/product/b1680710?utm_src=pdf-body
https://www.benchchem.com/product/b1680710?utm_src=pdf-body
https://www.benchchem.com/product/b1680710?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680710?utm_src=pdf-body
https://www.benchchem.com/product/b1680710?utm_src=pdf-body
https://www.benchchem.com/product/b1680710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


preventing Nrf2 degradation. This allows Nrf2 to translocate to the nucleus, bind to the

Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the

transcription of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H

quinone dehydrogenase 1 (NQO1).

The Akt/GSK3β pathway is a crucial signaling cascade involved in cell survival and protection

against apoptosis, which can be induced by oxidative stress.
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Caption: Robinin's role in the pro-survival Akt/GSK3β pathway.

Robinin can activate the PI3K/Akt signaling pathway. Activated Akt phosphorylates and

inactivates glycogen synthase kinase 3 beta (GSK3β). Inactivation of GSK3β can reduce

endoplasmic reticulum (ER) stress, a condition that can be exacerbated by oxidative stress and

lead to programmed cell death (apoptosis). By inhibiting this pro-apoptotic signaling, Robinin
promotes cell survival.

Experimental Workflow Overview
The general workflow for assessing the in vitro antioxidant activity of a compound like Robinin
follows a standardized process.
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Caption: General workflow for in vitro antioxidant assays.

This guide provides a foundational understanding of Robinin's antioxidant properties based on

the current scientific literature. Further research with purified Robinin is necessary to establish

a more definitive and direct quantitative comparison of its antioxidant activity against other

flavonoids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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